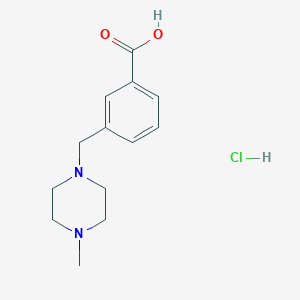

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride

Descripción general

Descripción

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a piperazine ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride typically involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methyl-piperazine. This can be achieved by reacting piperazine with methyl iodide under basic conditions.

Attachment to Benzoic Acid: The 4-methyl-piperazine is then reacted with a benzoic acid derivative, such as benzyl chloride, under nucleophilic substitution conditions to form the desired product.

Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized using strong oxidizing agents.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under reducing conditions.

Substitution: The methyl group on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity by improving receptor binding and modulation.

Case Study: Neurological Disorders

A study highlighted the use of this compound in synthesizing new neuroprotective agents. Researchers found that derivatives of this compound exhibited improved binding affinity to specific neurotransmitter receptors, which could lead to advancements in treating conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

In biochemical research, this compound is utilized for its ability to interact with various biomolecules. It plays a crucial role in studies related to receptor binding and enzyme inhibition, aiding researchers in understanding molecular interactions.

Case Study: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways linked to cancer progression. This inhibition was shown to reduce tumor growth in preclinical models, suggesting potential therapeutic applications.

Material Science

The compound is also employed in material science for formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of these materials.

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds within complex mixtures, ensuring reliable results across various analyses.

Case Study: Chromatographic Techniques

A research project utilized this compound as a calibration standard for high-performance liquid chromatography (HPLC) to quantify similar benzoic acid derivatives in pharmaceutical formulations. The results demonstrated high precision and accuracy, validating its use as a reliable standard.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its potential to enhance skin penetration of active ingredients. This property allows for improved efficacy of topical formulations.

Data Table: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Anti-aging creams | Enhances absorption |

| Moisturizers | Improves hydration |

| Serums | Increases active ingredient efficacy |

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-piperazine: A simpler derivative with similar structural features.

Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid moiety.

N-Substituted Piperazines: Compounds with various substituents on the piperazine ring.

Uniqueness

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride is unique due to the specific combination of the benzoic acid and piperazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and pharmaceutical research.

Actividad Biológica

3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride, also known as 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is a compound that has garnered attention in pharmaceutical research due to its notable biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The primary biological activity of this compound is attributed to its role as a kinase inhibitor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial in regulating various cellular functions, including cell growth, differentiation, and metabolism.

Key Points:

- Inhibition of Signaling Pathways : The compound inhibits specific signaling pathways associated with tumor growth and proliferation, making it a candidate for cancer treatment.

- Binding Affinity : Interaction studies have shown that this compound has significant binding affinity to various kinase targets, which is essential for understanding its efficacy against different cancer types.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits receptor tyrosine kinases involved in cancer progression |

| Anticancer Potential | Demonstrated efficacy in various cancer cell lines |

| Toxicological Profile | Exhibits acute toxicity upon ingestion or skin contact |

| Pharmaceutical Applications | Used in drug development for targeting neurological disorders and cancers |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas.

-

Cancer Research :

- A study focusing on the inhibitory effects of the compound on specific receptor tyrosine kinases revealed significant cytotoxicity against hematological and solid tumor cell lines. The compound showed over 90% inhibition at low concentrations against certain kinases .

- Another research indicated its potential in combination therapies to enhance the efficacy of existing anticancer drugs by targeting multiple pathways simultaneously .

- Pharmacological Studies :

-

Toxicological Assessments :

- Toxicity studies have highlighted the need for careful handling due to its acute toxicity profile. Researchers recommend stringent safety protocols when working with this compound in laboratory settings.

Propiedades

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLOIZNQHFOAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662860 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-11-6, 934020-51-6 | |

| Record name | Benzoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.